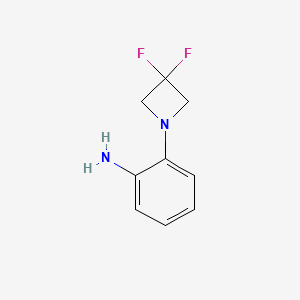

2-(3,3-Difluoroazetidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-4-2-1-3-7(8)12/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSYWQFLHVLZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various biological systems.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a difluoro group and an aniline moiety. The presence of the difluoro group is crucial as it influences the compound's biological properties and interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cancer progression, such as SIK2 and SIK3. These kinases are part of the AMPK family and play significant roles in cellular energy homeostasis and proliferation .

- Induction of Apoptosis : Compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines. For instance, flow cytometry assays revealed that they can trigger apoptosis through caspase activation .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Study 1: In Vitro Efficacy

In a study evaluating various azetidine derivatives, this compound was selected for further investigation due to its promising cytotoxicity against MCF-7 cells. The compound exhibited an IC50 value of 0.48 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .

Case Study 2: In Vivo Pharmacokinetics

A pharmacokinetic study conducted on Balb/C mice revealed that after intravenous administration at a dose of 1 mg/kg, the compound demonstrated a prolonged half-life and moderate bioavailability. This suggests that while the compound is effective in vitro, its pharmacokinetic profile may require optimization for therapeutic use .

Scientific Research Applications

Anticancer Research

One of the most promising applications of 2-(3,3-Difluoroazetidin-1-yl)aniline lies in its potential as an anticancer agent. Preliminary studies indicate that it may act as a small molecule inhibitor targeting specific kinases involved in cell signaling pathways related to cancer progression. For instance, it has shown selective inhibitory effects on certain protein kinases crucial for cellular processes associated with tumor growth and survival.

Neurodegenerative Disorders

Research has also explored the compound's utility in treating neurodegenerative diseases. Its mechanism of action involves modulating enzyme activity and receptor interactions that are pivotal in neurodegenerative pathways. This suggests that it could potentially be developed into therapeutics aimed at conditions like Alzheimer's disease or Parkinson's disease.

Reaction Conditions

- Reagents : 4-aminobenzylamine, 3,3-difluoroazetidine

- Solvent : Dimethyl sulfoxide (DMSO)

- Catalysts : Various catalysts can be employed to improve reaction efficiency.

In Vivo Profiling

In vivo studies have demonstrated the pharmacokinetic properties of this compound when administered to animal models. For instance, a study indicated that the compound exhibited moderate bioavailability and a favorable half-life compared to other compounds in its class. This suggests that it may be suitable for further development as a therapeutic agent .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often involve assessing binding affinities to specific proteins or enzymes that play roles in disease mechanisms.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(3,3-Difluoroazetidin-1-yl)aniline and Analogues

Electronic and Steric Effects

- Fluorine Substitution: The difluoroazetidine group in the target compound introduces strong electron-withdrawing effects, which can polarize the aniline ring and influence π-π stacking or hydrogen-bonding interactions in drug-receptor binding. This contrasts with non-fluorinated analogues like polyaniline, where electronic properties arise from extended conjugation .

- Rigidity vs.

Pharmacological and Industrial Relevance

- Bioactivity : While 2-fluoro-5-triazolylaniline dihydrochloride () exhibits antimicrobial activity, the target compound’s difluoroazetidine group may enhance its utility in kinase inhibitors, leveraging fluorine’s ability to modulate pKa and membrane permeability .

- Synthetic Complexity : The synthesis of this compound likely requires specialized fluorination steps, contrasting with simpler azo dye preparations (e.g., coupling with thiazoles; ) .

Stability and Reactivity

- The difluoroazetidine moiety improves oxidative stability compared to non-fluorinated heterocycles, a critical factor in drug design. However, its steric bulk may reduce reactivity in further derivatization steps relative to smaller substituents like single fluorine atoms .

Research Findings and Trends

Recent patents () highlight the incorporation of 3,3-difluoroazetidine into complex scaffolds for oncology targets, underscoring its growing importance. In contrast, polyaniline research () focuses on nanostructural diversity for materials science, demonstrating the versatility of aniline derivatives across disciplines . Substituted aniline azo dyes () remain relevant in industrial chemistry, though their applications diverge from pharmacological uses .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)aniline typically involves the nucleophilic substitution or coupling of an aniline derivative with a difluoroazetidine-containing intermediate. The key steps include:

- Construction or introduction of the 3,3-difluoroazetidine ring.

- Coupling of this azetidine moiety to the aniline group, often via nucleophilic substitution on an activated azetidine precursor or amination reactions.

- Purification and isolation of the final compound.

Coupling of Difluoroazetidine to Aniline

The key step to obtain this compound involves linking the azetidine nitrogen to the aniline ring. This can be achieved by:

- Nucleophilic substitution of a suitable leaving group on the azetidine ring by the aniline nitrogen.

- Reductive amination or amide coupling methods depending on the functional groups present.

Representative Synthetic Route (Inferred from Related Azetidine and Difluoroaniline Chemistry)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of difluoroazetidine intermediate | Starting from azetidinone, fluorination with DAST or similar | 3,3-Difluoroazetidine derivative |

| 2 | Activation of azetidine nitrogen | Formation of azetidine halide or sulfonate leaving group | Activated azetidine intermediate |

| 3 | Nucleophilic substitution | Reaction with aniline under basic or neutral conditions | Formation of this compound |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Analytical Data and Characterization

- The final compound is typically characterized by NMR spectroscopy, confirming the presence of difluoro groups (characteristic fluorine coupling patterns) and the azetidine ring protons.

- Mass spectrometry confirms molecular weight consistent with the difluoroazetidine-aniline structure.

- Purity is assessed by chromatographic methods such as HPLC.

Summary Table of Preparation Methods

Q & A

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.